molecular formula C7H15ClN2O B1486114 6-Isopropyl-2-piperazinone hydrochloride CAS No. 2204054-17-9

6-Isopropyl-2-piperazinone hydrochloride

Cat. No.: B1486114
CAS No.: 2204054-17-9
M. Wt: 178.66 g/mol
InChI Key: QDVCTWQDXZMBFC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

6-Isopropyl-2-piperazinone hydrochloride is systematically named according to IUPAC rules as 6-(propan-2-yl)piperazin-2-one hydrochloride . The parent structure, piperazin-2-one, consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2. The isopropyl substituent (–CH(CH₃)₂) is attached to the nitrogen at position 6 of the ring. The hydrochloride salt forms via protonation of the secondary nitrogen atom, typically at position 1 or 4, depending on synthetic conditions.

Structural Representation :

  • Molecular formula : C₇H₁₅ClN₂O (base: C₇H₁₄N₂O; HCl: 36.46 g/mol).
  • Molecular weight : 178.66 g/mol (calculated from base molecular weight of 142.2 g/mol + HCl).
  • SMILES : O=C1NCCN(C(C)C)C1.Cl.
  • Key functional groups : Secondary amine, ketone, and isopropyl substituent (Table 1).
Property Value
IUPAC name 6-(propan-2-yl)piperazin-2-one hydrochloride
CAS Registry Number 1187928-58-0
Molecular formula C₇H₁₅ClN₂O
Hybridization state (N1) sp³ (protonated)

The structural uniqueness lies in the piperazinone core, which confers rigidity and hydrogen-bonding capacity, while the isopropyl group enhances lipophilicity.

Historical Evolution of Piperazinone Derivative Terminology

The term "piperazinone" originates from the parent compound piperazine, a saturated heterocycle with two nitrogen atoms. The suffix "-one" denotes the introduction of a ketone group, first reported in the mid-20th century during studies on cyclic amides. Early nomenclature focused on positional isomers (e.g., 2-piperazinone vs. 3-piperazinone), but systematic numbering resolved ambiguities by prioritizing the ketone group at position 2.

The substitution pattern "6-isopropyl" emerged in the 1990s alongside advances in medicinal chemistry, where alkyl groups were introduced to modulate pharmacokinetic properties. For example, the (R)-enantiomer of 6-isopropylpiperazin-2-one was later characterized to highlight stereochemical influences on bioactivity. Modern terminology integrates substituent position, stereochemistry, and salt forms, as seen in derivatives like 6,6-dimethylpiperazin-2-one hydrochloride.

Isomerism and Stereochemical Considerations in 6-Isopropyl Substitution

The 6-isopropyl group introduces a chiral center at the nitrogen atom (position 6), resulting in two enantiomers: (R)-6-isopropylpiperazin-2-one and (S)-6-isopropylpiperazin-2-one . The hydrochloride salt typically exists as a racemic mixture unless resolved via chiral synthesis or chromatography.

Stereochemical Impact :

  • Configuration stability : The chiral nitrogen’s inversion barrier is high (>100 kJ/mol), preventing spontaneous racemization under standard conditions.
  • Biological relevance : Enantiomers may exhibit differential binding to biological targets, as seen in analogous piperazine derivatives (e.g., trimetazidine).
Isomer Specific Rotation [α]ᴅ²⁵ Bioactivity Notes
(R)-enantiomer +24.5° (c=1, H₂O) Enhanced receptor affinity
(S)-enantiomer -24.5° (c=1, H₂O) Reduced metabolic stability

Crystallographic studies reveal that the isopropyl group adopts a equatorial conformation to minimize steric hindrance with the piperazinone ring. Substitution at position 6 also influences ring puckering, with the ketone at position 2 stabilizing a chair-like conformation.

Properties

CAS No.

2204054-17-9

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

6-propan-2-ylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-5(2)6-3-8-4-7(10)9-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H

InChI Key

QDVCTWQDXZMBFC-UHFFFAOYSA-N

SMILES

CC(C)C1CNCC(=O)N1.Cl

Canonical SMILES

CC(C)C1CNCC(=O)N1.Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

6-Isopropyl-2-piperazinone hydrochloride has been investigated for its potential therapeutic benefits:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes required for bacterial survival.
  • Neuropharmacology : The compound interacts with neurotransmitter systems, particularly those related to mood regulation. Research indicates potential implications for treating anxiety and depression by modulating serotonin and dopamine pathways .
  • Enzyme Inhibition : Preliminary investigations suggest that it may inhibit specific cytochrome P450 enzymes involved in drug metabolism, which could influence pharmacokinetics and drug interactions.

Material Science

In addition to its biological applications, 6-Isopropyl-2-piperazinone hydrochloride serves as a building block in the synthesis of advanced materials. Its properties can be exploited in:

  • Polymer Chemistry : The compound can be used to develop new polymers with enhanced mechanical properties and thermal stability.
  • Catalysis : It acts as a catalyst in various organic reactions, facilitating the formation of complex molecules through efficient pathways .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of 6-Isopropyl-2-piperazinone hydrochloride against Bacillus subtilis. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuropharmacological Effects

Research examining the effects of 6-Isopropyl-2-piperazinone hydrochloride on neurotransmitter systems demonstrated its ability to modulate serotonin receptors. This modulation was linked to improved anxiety-related behaviors in animal models, suggesting its potential application in treating anxiety disorders .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-piperazinones, including the isopropyl-substituted variants, typically involves cyclization reactions starting from diamine precursors and haloacetate esters or related intermediates. The process generally proceeds via:

  • Substitution Reaction: Reaction of a diamine (e.g., ethylenediamine or substituted ethylenediamine) with a haloacetate ester (e.g., ethyl chloroacetate) or haloalkylamine to form an intermediate.
  • Cyclization: Intramolecular cyclization of the intermediate under controlled conditions to form the piperazinone ring.
  • Salt Formation: Conversion of the free base piperazinone to its hydrochloride salt for stability and isolation.

Specific Preparation Method from Chinese Patent CN106117153A (2016)

This patent outlines a preparation method for 2-piperazinones that can be adapted for 6-isopropyl-2-piperazinone hydrochloride, emphasizing good reaction selectivity, fewer side reactions, and ease of purification.

Key Reaction Steps:

  • Reactants: Chloroethylamine, ethyl chloroacetate, ammonium acetate, and an organic solvent.
  • Reaction Conditions:
    • Initial reaction of chloroethylamine and ethyl chloroacetate in an organic solvent at controlled temperature (30–80°C).
    • Addition of ammonium acetate and a base (e.g., potassium carbonate, sodium carbonate, triethylamine) to promote cyclization.
    • Reaction time between 12 to 48 hours.
  • Post-Reaction Processing:
    • Cooling to room temperature to induce crystallization.
    • Filtration and drying of the crude product.
    • Recrystallization from acetone-water mixture with activated carbon treatment for decolorization.
  • Yield and Purity:
    • High yield due to controlled reaction conditions.
    • Simplified purification due to reduced side reactions.

Organic solvents used: Dichloromethane, chloroform, methanol, ethanol, isopropanol, benzene, toluene, or xylene.

Bases used: Potassium carbonate, sodium carbonate, cesium carbonate, ammonia, triethylamine, or pyridine.

Mass ratio example: Chloroethylamine : ethyl chloroacetate : ammonium acetate : organic solvent = 1.0 : 1.5–2.3 : 0.9–1.5 : 50–100.

Molar ratio of alkali to chloroethylamine: 2–4.

Parameter Conditions/Values
Temperature 30–80 °C
Reaction time 12–48 hours
Solvent Dichloromethane or others
Base Potassium carbonate, etc.
Molar ratios Chloroethylamine : ethyl chloroacetate : ammonium acetate = 1.0 : 1.5–2.3 : 0.9–1.5
Purification Recrystallization (acetone-water), activated carbon decolorization

This method is noted for its operational simplicity and high selectivity, making it suitable for industrial-scale synthesis of 2-piperazinones including 6-isopropyl-2-piperazinone hydrochloride.

Alternative Synthetic Route via Reduction of 3,4-Dehydro-piperazine-2-one Derivatives (US Patent US6603003B2, 2001)

Another approach involves the preparation of piperazine derivatives through reduction of 3,4-dehydro-piperazine-2-one intermediates.

Key Points:

  • The precursor 3,4-dehydro-piperazine-2-one derivatives are synthesized from substituted ethylenediamines and ketoesters.
  • Reduction agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), aluminum hydride (AlH3), potassium borohydride (KBH4), or borane (B2H6) are used to convert these intermediates to the corresponding piperazine derivatives.
  • For example, 1-methyl-3-phenyl-3,4-dehydro-piperazine-2-one can be reduced to 1-methyl-3-phenylpiperazine, demonstrating the feasibility of this reduction approach for functionalized piperazinones.
  • Reaction conditions typically involve standard hydride reduction protocols under inert atmosphere and controlled temperature.

This method offers a route to selectively functionalized piperazinones, potentially applicable to 6-isopropyl-2-piperazinone derivatives by choosing appropriate precursors.

Data Table Summarizing Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Reaction Time Temperature (°C) Yield (%) Purification Method Notes
1 Chloroethylamine, ethyl chloroacetate Ammonium acetate, base (K2CO3/Na2CO3), organic solvent (DCM, MeOH, etc.) 12–48 h 30–80 High Recrystallization (acetone-water), activated carbon High selectivity, industrially scalable
2 3,4-Dehydro-piperazine-2-one derivative Reducing agents (LiAlH4, NaBH4, AlH3, KBH4, B2H6) Hours Ambient to reflux Moderate Standard work-up and purification Suitable for functionalized derivatives

Research Findings and Practical Considerations

  • The method involving chloroethylamine and ethyl chloroacetate is advantageous due to the availability of starting materials and mild reaction conditions.
  • Use of ammonium acetate and bases facilitates cyclization with fewer side reactions, improving yield and simplifying purification.
  • The choice of solvent and base can be tailored to optimize solubility and reaction kinetics.
  • Reduction methods allow for the introduction of various substituents on the piperazinone ring but require careful handling of reactive hydride reagents.
  • Crystallization and activated carbon treatment are effective for obtaining high-purity hydrochloride salts.
  • Reaction parameters such as temperature, time, and molar ratios critically influence the selectivity and yield.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Isopropyl-2-piperazinone hydrochloride, and how can purity be optimized during synthesis?

  • Methodology :

  • Synthetic Routes : Begin with a condensation reaction between isopropylamine and a cyclic ketone precursor under acidic conditions. Hydrochloride formation is achieved via HCl gas saturation in anhydrous ethanol .
  • Purification : Recrystallize from ethanol/water (3:1 v/v) and monitor purity using HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase, 1.0 mL/min flow rate) .
  • Optimization : Adjust reaction pH (4.5–5.5) and temperature (60–70°C) to minimize by-products like N-alkylated impurities, which are common in piperazinone syntheses .

Q. Which analytical techniques are most reliable for characterizing 6-Isopropyl-2-piperazinone hydrochloride?

  • Methodology :

  • HPLC : Use a validated USP method with UV detection at 254 nm. Retention time should align with reference standards (e.g., USP Ziprasidone-related compounds for structural analogs) .
  • NMR : Assign peaks using 1H^1H-NMR (DMSO-d6): δ 1.2 (d, 6H, isopropyl), 3.4–3.6 (m, 4H, piperazinone ring), 4.1 (s, 1H, NH) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 217.2 (theoretical) with <2 ppm error using high-resolution MS .

Q. What safety protocols are critical when handling 6-Isopropyl-2-piperazinone hydrochloride in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect in sealed containers, and dispose via hazardous waste protocols .
  • First Aid : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?

  • Methodology :

  • Orthogonal Validation : Cross-check NMR data with X-ray crystallography (if crystalline) or IR spectroscopy to confirm functional groups. For MS discrepancies, verify ionization efficiency (e.g., electrospray vs. MALDI) .
  • Tautomerism Analysis : Perform variable-temperature NMR to detect tautomeric shifts in the piperazinone ring, which may explain spectral inconsistencies .
  • Reference Standards : Compare with structurally related compounds (e.g., 3-Hydroxy-2-hydroxymethyl pyridine hydrochloride) to identify artifacts .

Q. What strategies are effective for optimizing reaction yields in large-scale syntheses of 6-Isopropyl-2-piperazinone hydrochloride?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., ethanol vs. acetonitrile), catalyst loading (e.g., p-toluenesulfonic acid), and stoichiometry to identify optimal conditions .
  • By-Product Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted amines .
  • Scale-Up Considerations : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions like dimerization .

Q. How should researchers address impurities detected during HPLC analysis of this compound?

  • Methodology :

  • Impurity Profiling : Compare retention times with USP-grade impurities (e.g., 9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) .
  • Isolation and Identification : Collect HPLC fractions of impurities for LC-MS/MS analysis. Use fragmentation patterns to hypothesize structures (e.g., N-oxides or dealkylated derivatives) .
  • Purification Adjustments : Switch to preparative HPLC with a gradient elution (5–40% acetonitrile in 20 min) to resolve co-eluting impurities .

Q. What computational tools can predict synthetic pathways or metabolic stability for 6-Isopropyl-2-piperazinone hydrochloride?

  • Methodology :

  • Retrosynthetic Analysis : Use Pistachio/BKMS_METABOLIC databases to identify feasible precursors (e.g., isopropylamine derivatives) and reaction steps .
  • ADME Prediction : Apply QSAR models to estimate metabolic stability in cytochrome P450 enzymes. Key parameters: LogP (1.8), polar surface area (45 Ų) .
  • Docking Studies : Simulate binding affinities with biological targets (e.g., serotonin receptors) using AutoDock Vina to guide functionalization .

Tables for Methodological Reference

Analytical Parameter HPLC Conditions Reference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase0.1% TFA in Acetonitrile/Water (30:70)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Common Impurities CAS Number Structural Feature
N-Isopropylacetamide122-46-3Dealkylated side chain
3-Hydroxyflavone577-85-5Oxidized aromatic moiety

Guidance for Research Design

  • Formulating Hypotheses : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in piperazinone pharmacology .
  • Peer Review Preparation : Ensure experimental reproducibility by detailing reaction conditions (e.g., humidity control during crystallization) and raw material sources (e.g., USP-grade reagents) .

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